N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine
Description
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyridine core linked to a hydroxylamine group via a methylene bridge.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c12-9-5-7-6-11-4-2-1-3-8(11)10-7/h6,9,12H,1-5H2 |
InChI Key |
OSRHLMNVIQXLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CNO |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors via Neber Rearrangement and Marckwald Reaction
A prominent synthetic route involves the Neber rearrangement followed by the Marckwald reaction , as detailed in studies on tetrahydrobenzimidazole derivatives . This two-step protocol begins with the conversion of cyclic ketoximes (2 ) into α-amino ketones (4 ) via tosylation and subsequent rearrangement. For example, cyclopentanone ketoxime undergoes tosylation to form unstable intermediates (3 ), which rearrange under basic conditions (e.g., potassium tert-butoxide in methanol) to yield α-amino ketone hydrochlorides .
The Marckwald reaction then employs these α-amino ketones (4 ) with potassium thiocyanate (KSCN) under thermal conditions (90°C, 16 hours) to form imidazole-thione intermediates (10 ). Subsequent functionalization introduces the hydroxylamine group via nucleophilic substitution or reductive amination. This method achieves yields of 69–78% for key intermediates, though purification challenges arise due to hydrate equilibria observed in α-amino ketones .
Electro-Organic Multicomponent Condensation
Electrochemical synthesis offers a green alternative for constructing the imidazo[1,2-a]pyridine core. A one-pot, three-component reaction between aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine in propanol with sodium bromide as an electrolyte produces tetrahydroimidazo[1,2-a]pyridin-5(1H)-one derivatives . The process occurs in an undivided cell under constant current, enabling efficient C–N bond formation via anodic oxidation. Yields range from 70–92%, with the electronegative nitro group facilitating cyclization. This method avoids metal catalysts and harsh reagents, aligning with sustainable chemistry principles .
Multi-Step Synthesis from Ethyl Ester Intermediate
A patent (CN111039963B) outlines a multi-step synthesis starting from 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester . The sequence includes:
-
Reduction of the ethyl ester to a primary alcohol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Oxidation of the alcohol to an aldehyde with manganese dioxide (MnO₂) in dichloromethane/methanol.
-
Reductive amination with hydroxylamine hydrochloride to introduce the hydroxylamine moiety.
-
Coupling with pyrrolo[2,3-d]pyrimidine derivatives to finalize the structure.
This route emphasizes scalability, with intermediates characterized by NMR and HRMS. However, the use of LiAlH₄ necessitates stringent anhydrous conditions .
Comparative Analysis of Synthetic Approaches
Reaction Mechanisms and Key Intermediates
The Neber rearrangement proceeds via a diazenium intermediate, where the tosyl group destabilizes the ketoxime, prompting -shift to form the α-amino ketone . In the Marckwald reaction , thiocyanate acts as a nucleophile, attacking the carbonyl carbon of the α-amino ketone to form a thioimidate intermediate, which cyclizes to the imidazole core .
For electrochemical methods, the aldehyde undergoes oxidation to generate a nitrile oxide intermediate, which reacts with Meldrum’s acid to form a cyclic adduct. Subsequent elimination of acetone dicarboxylate drives aromatization .
Optimization Strategies and Yield Improvements
-
Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in coupling steps .
-
Catalyst tuning : Bi(OTf)₃ and p-TsOH improve cyclization efficiency in imidazo[1,5-a]pyridine syntheses .
-
Temperature control : Maintaining 10°C during Neber rearrangement minimizes side reactions .
Challenges in Purification and Scalability
-
Hydrate formation : α-Amino ketones exist in equilibrium with hydrates, complicating isolation .
-
Instability of intermediates : Tosyl ketoximes (3 ) degrade upon prolonged storage, necessitating immediate use .
-
Electrochemical scaling : Large-scale reactions require optimized electrode surfaces and current density .
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxylamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.
Scientific Research Applications
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., 1l: 243–245°C) exhibit higher thermal stability compared to the target compound, which likely has a lower melting point due to its smaller size and polar hydroxylamine group.
- Solubility : Hydroxylamine derivatives are typically water-soluble, whereas esters (e.g., 1l) and sulfonamides (e.g., ) display lower aqueous solubility.
Biological Activity
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine (CAS No. 1500006-81-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article reviews its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- Synonyms : Imidazo[1,2-a]pyridine-2-methanamine
Biological Activity Overview
N-hydroxylamines, including this compound, have been studied for their ability to act as radical scavengers and for their antimicrobial properties. They inhibit bacterial ribonucleotide reductase (RNR), an enzyme crucial for bacterial proliferation.
Antimicrobial Activity
A study investigated the antimicrobial activity of various N-hydroxylamine derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial effects:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 12 | P. aeruginosa | < 70 |
| 15 | E. coli | < 60 |
| 11 | B. anthracis | SI = 21.3 |
| 15 | Staph. aureus | SI = 11.4 |
SI (selectivity index) is calculated as , where CC is the cytotoxic concentration and MIC is the minimum inhibitory concentration.
The mechanism by which N-hydroxylamines exert their antimicrobial effects involves:
- Inhibition of Ribonucleotide Reductase : Compounds like this compound inhibit RNR activity, leading to reduced dNTP levels in bacteria.
- Radical Scavenging : These compounds can scavenge free radicals, which may contribute to their antimicrobial efficacy.
Cytotoxicity Assessment
Cytotoxicity studies were conducted using murine macrophages to determine the safety profile of the compound:
| Compound | CC₅₀ (μg/mL) | SI (against B. anthracis) |
|---|---|---|
| 11 | > 200 | 21.3 |
| 15 | > 150 | 11.4 |
A higher selectivity index indicates a safer profile for potential therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the potential of N-hydroxylamines as new antimicrobial agents:
- Antibacterial Screening : A comprehensive screening of synthesized N-hydroxylamines revealed that compounds with linear alkyl groups showed varying degrees of activity based on chain length and structure.
- Therapeutic Index Evaluation : Compounds with high therapeutic indices (>10) are considered more promising candidates for further development due to their balance between efficacy and safety.
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 0–120°C | Higher temps accelerate cyclization but may degrade sensitive groups |
| Solvent | DMF, DCM, MeOH | Polar solvents improve solubility of intermediates |
| Catalyst | Pd/C, pyridinium tribromide | Catalyzes halogenation or hydrogenation steps |
Advanced Question: How can structural modifications to the tetrahydroimidazo[1,2-a]pyridine core influence biological activity, and what analytical strategies validate these effects?
Answer :
Modifications at the 2-position (e.g., methyl, bromo, or sulfonamide groups) significantly alter bioactivity. For example:
Q. Validation Strategies :
- Molecular docking to predict interactions with targets like enzymes or receptors (e.g., CXCR4 or Mycobacterium enzymes) .
- In vitro assays : Cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) paired with HPLC purity checks (>95% purity required for reliable data) .
Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Answer :
- 1H/13C NMR : Assigns proton environments (e.g., δ 4.76 ppm for methylene protons in brominated derivatives) and confirms ring saturation .
- HRMS : Validates molecular weight (e.g., [M+H]+ 335.1052 for brominated intermediates) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1690 cm⁻¹ in ester derivatives) .
Q. Answer :
- Computational :
- Experimental :
Basic Question: What are the stability and storage requirements for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
